molecular formula C6H5N3O B3022415 4-Methoxypyrimidine-2-carbonitrile CAS No. 94789-37-4

4-Methoxypyrimidine-2-carbonitrile

Cat. No. B3022415
CAS RN: 94789-37-4
M. Wt: 135.12 g/mol
InChI Key: POLUXOCVEJOPOJ-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

2-chloro-4-methoxypyrimidine (500 mg, 3.45 mmol) was combined with zinc cyanide (242 mg, 2.07 mmol) and tetrakis (triphenylphosphne)palladium (0) (159 mg, 0.14 mmol) in DMF (10 mL) and the slurry was heated at 80° C. under nitrogen for 6 h. The mixture was cooled to rt, diluted with EtOAc (50 mL) and washed twice with 2N ammonium hydroxide (50 mL). The EtOAc solution was washed with brine (20 mL) and concentrated in vacuo to provide the crude mixture. The crude was then purified by column chromatography (10% EtOAc in hexanes) to afford 4-methoxypyrimidine-2-carbonitrile in 50% yield.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis (triphenylphosphne)palladium (0)
Quantity
159 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
242 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][N:3]=1.[CH3:10][N:11](C=O)C>CCOC(C)=O.[C-]#N.[Zn+2].[C-]#N>[CH3:9][O:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([C:10]#[N:11])[N:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)OC
Step Two
Name
tetrakis (triphenylphosphne)palladium (0)
Quantity
159 mg
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
242 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
WASH
Type
WASH
Details
washed twice with 2N ammonium hydroxide (50 mL)
WASH
Type
WASH
Details
The EtOAc solution was washed with brine (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide the crude mixture
CUSTOM
Type
CUSTOM
Details
The crude was then purified by column chromatography (10% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=NC=C1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.